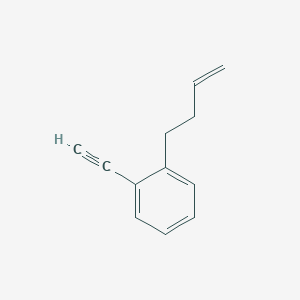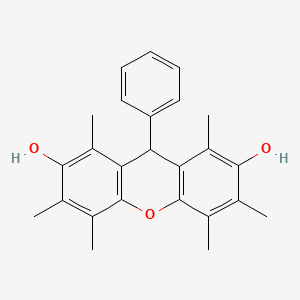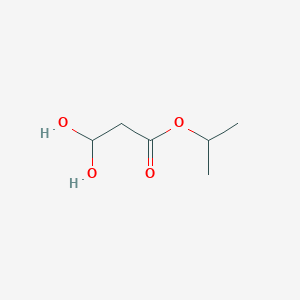
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzenecarboximidic acid, characterized by the presence of a methyl ester group and a nitro group at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester typically involves the nitration of 4-methylbenzenecarboximidic acid followed by esterification. The nitration process introduces a nitro group at the 3-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems.
化学反応の分析
Types of Reactions
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-benzenecarboximidic acid.
Substitution: Various substituted benzenecarboximidic acid derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitro-benzenecarboximidic acid and methanol.
科学的研究の応用
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzenecarboximidic acid, 4-nitro-, methyl ester: Similar structure but lacks the methyl group at the 4-position.
Benzenecarboximidic acid, 3-nitro-, methyl ester: Similar structure but the nitro group is at the 3-position instead of the 4-position.
Uniqueness
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.
特性
CAS番号 |
166522-39-0 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
methyl 4-methyl-3-nitrobenzenecarboximidate |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-7(9(10)14-2)5-8(6)11(12)13/h3-5,10H,1-2H3 |
InChIキー |
XJWREDVWZRZZHC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=N)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)

![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)


![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)


![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

